N,N-Diboc-2-chloro-4-aminoaniline
Overview
Description
N,N-Diboc-2-chloro-4-aminoaniline: is a chemical compound with the molecular formula C16H23ClN2O4 and a molecular weight of 342.82 g/mol . It is characterized by the presence of a chloro group and an amino group on an aniline ring, with two tert-butoxycarbonyl (Boc) protecting groups attached to the nitrogen atoms. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of N,N-Diboc-2-chloro-4-aminoaniline typically involves the protection of the amino group on 2-chloro-4-aminoaniline using tert-butoxycarbonyl (Boc) groups. The reaction conditions often include the use of a base such as triethylamine and a Boc-protecting reagent like di-tert-butyl dicarbonate (Boc2O). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods:
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
N,N-Diboc-2-chloro-4-aminoaniline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting groups can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Coupling Reactions: The amino group can participate in coupling reactions with carboxylic acids or other electrophiles to form amide bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Deprotection Reactions: Trifluoroacetic acid (TFA) in dichloromethane.
Coupling Reactions: Carbodiimides like EDCI or DCC in the presence of a base such as N,N-diisopropylethylamine (DIPEA).
Major Products Formed:
Substitution Reactions: Products with different substituents replacing the chloro group.
Deprotection Reactions: 2-chloro-4-aminoaniline.
Coupling Reactions: Amide derivatives of 2-chloro-4-aminoaniline.
Scientific Research Applications
N,N-Diboc-2-chloro-4-aminoaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and as a building block for bioactive compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Diboc-2-chloro-4-aminoaniline depends on its specific application. In general, the compound can interact with various molecular targets through its amino and chloro groups. For example, in enzyme inhibition studies, it may bind to the active site of an enzyme, blocking its activity. The Boc protecting groups can be removed under acidic conditions, revealing the reactive amino group that can participate in further chemical reactions .
Comparison with Similar Compounds
2-chloro-4-aminoaniline: Lacks the Boc protecting groups, making it more reactive but less stable.
N,N-Diboc-4-aminoaniline: Similar structure but without the chloro group, affecting its reactivity and applications.
N-Boc-2-chloro-4-aminoaniline: Contains only one Boc protecting group, offering a balance between reactivity and stability.
Uniqueness:
N,N-Diboc-2-chloro-4-aminoaniline is unique due to the presence of both Boc protecting groups and the chloro group. This combination provides a balance of stability and reactivity, making it a versatile intermediate in various chemical syntheses .
Properties
IUPAC Name |
tert-butyl N-(4-amino-2-chlorophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O4/c1-15(2,3)22-13(20)19(14(21)23-16(4,5)6)12-8-7-10(18)9-11(12)17/h7-9H,18H2,1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRQMXNTGISGDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=C(C=C(C=C1)N)Cl)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30624394 | |
Record name | Di-tert-butyl (4-amino-2-chlorophenyl)-2-imidodicarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30624394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.82 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252019-51-5 | |
Record name | Di-tert-butyl (4-amino-2-chlorophenyl)-2-imidodicarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30624394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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